![molecular formula C25H28N4O6S2 B2361961 Ethyl 4-((4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-35-8](/img/structure/B2361961.png)
Ethyl 4-((4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H28N4O6S2 and its molecular weight is 544.64. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
Microwave-assisted synthesis methods have been applied to create hybrid molecules containing various functional moieties, including piperazine derivatives, to investigate their antimicrobial, antilipase, and antiurease activities. Compounds synthesized using ethyl piperazine-1-carboxylate showed promising biological activities, suggesting that similar methods could be employed to explore the applications of the specified compound in antimicrobial and enzyme inhibition studies (Başoğlu et al., 2013).
Anticancer Potential of Carbazole Derivatives
Novel carbazole derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. These studies highlight the potential of compounds with carbazole and piperazine moieties in the development of new therapeutic agents, suggesting that the specific compound could also be investigated for similar biological activities (Sharma et al., 2014).
Synthesis and Antimicrobial Activities of Triazole Derivatives
Research into the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities reveals the importance of structural variation in achieving desired biological effects. These findings imply that modifications in the chemical structure, such as those found in the specified compound, could lead to significant antimicrobial properties (Bektaş et al., 2007).
Synthesis and Evaluation of Piperidine-4-Carboxylic Acid Derivatives as Anticancer Agents
The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents demonstrate the potential of compounds with piperazine and oxadiazole components in cancer treatment. This suggests avenues for the exploration of the specified compound's utility in anticancer research (Rehman et al., 2018).
Mechanism of Action
Target of Action
It is known that both indole and thiazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole and thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in significant biological effects . For example, some indole derivatives have been reported to show inhibitory activity against influenza A , while certain thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Compounds containing indole and thiazole structures are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of certain viruses, thereby affecting the viral life cycle .
Result of Action
Given the broad range of biological activities associated with indole and thiazole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
properties
IUPAC Name |
ethyl 4-[4-[[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O6S2/c1-4-35-25(31)28-11-13-29(14-12-28)37(32,33)20-8-5-18(6-9-20)23(30)27-24-26-21(16-36-24)19-7-10-22(34-3)17(2)15-19/h5-10,15-16H,4,11-14H2,1-3H3,(H,26,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYDLIKHQSKZCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate |
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